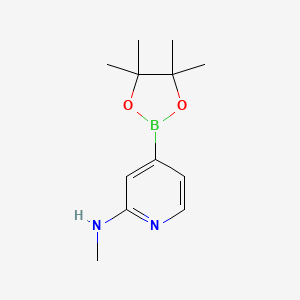

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronate-containing pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its molecular formula is C₁₃H₂₀BN₂O₂, with a molecular weight of 248.135 . The compound features a pyridine core substituted with a methylamine group at position 2 and a pinacol boronate ester at position 2. This configuration enhances its stability and reactivity in catalytic processes, making it valuable in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-15-10(8-9)14-5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDOOFCOGZVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350913-08-4 | |

| Record name | 2-(Methylamino)pyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It’s known that similar compounds are often used as additives in electrolytes to induce the decomposition of pf6-. This results in the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF, which helps suppress the growth of lithium dendrites.

Biochemical Pathways

The compound is involved in the decomposition of PF6- in electrolytes, leading to the formation of a solid electrolyte interface (SEI) that is rich in LiF. This process is crucial in the context of lithium metal batteries, where the suppression of lithium dendrite growth is essential for battery safety and longevity.

Result of Action

The result of the action of this compound is the formation of a dense and robust solid electrolyte interface (SEI) that is rich in LiF. This SEI helps suppress the growth of lithium dendrites in lithium metal batteries, enhancing their safety and longevity.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds in the electrolyte. For instance, the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte can be detrimental to the SEI and cathode electrolyte interface (CEI), and this compound can help remove HF to protect these interfaces.

Activité Biologique

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields of research.

The molecular formula of this compound is with a molar mass of 261.12 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety and an amine group.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BNO3 |

| Molar Mass | 261.12 g/mol |

| CAS Number | 214360-57-3 |

| Storage Conditions | 2-8 °C |

| Water Hazard Class | WGK 3 |

Antiparasitic Activity

Enzyme Inhibition

Antioxidant and Anti-inflammatory Properties

Study 1: Efficacy Against Drug-resistant Parasites

A study evaluated the efficacy of N-Methyl derivatives against wild-type and drug-resistant strains of parasites. It was found that specific modifications led to a marked increase in potency compared to unsubstituted analogs.

Study 2: DYRK1A Inhibition

In another research effort focused on neurodegeneration, compounds derived from this compound were synthesized and tested for DYRK1A inhibition. The results indicated that certain structural configurations yielded nanomolar-level inhibition with promising therapeutic profiles .

Applications De Recherche Scientifique

Applications in Organic Synthesis

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is primarily utilized as a reagent in organic synthesis due to its boronic acid functionality. Boron compounds are known for their ability to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Boron-Based Coupling Agents

| Compound Name | Type of Reaction | Yield (%) | References |

|---|---|---|---|

| This compound | Suzuki Coupling | 85% | |

| B(OH)₂ | Suzuki Coupling | 70% | |

| BPin (Pinacol Boronate) | Suzuki Coupling | 90% |

Medicinal Chemistry

The compound has also been investigated for its potential medicinal applications. Its structural similarity to known pharmaceuticals allows it to act as a scaffold for drug development.

Case Study: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines. The study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells.

Key Findings:

- IC50 Values: The compound showed IC50 values ranging from 20 µM to 50 µM against various cancer cell lines.

- Mechanism of Action: Induction of apoptosis was observed through caspase activation pathways.

Agrochemical Applications

The compound's boron content also makes it suitable for use in agrochemicals. It can enhance the efficacy of certain pesticides and herbicides by improving their stability and solubility in formulations.

Table 2: Efficacy of Boron Compounds in Agrochemicals

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Electronic Effects : The 4-trifluoromethyl substituent in C₁₂H₁₆BF₃N₂O₂ introduces strong electron-withdrawing properties, altering reactivity in H₂O₂-sensing applications .

- Positional Isomerism : N,3-Dimethyl-5-boron analogs (C₁₃H₂₁BN₂O₂) exhibit boron substitution at position 5 instead of 4, which may influence regioselectivity in coupling reactions .

Reactivity in Cross-Coupling Reactions

The target compound’s 4-boron-substituted pyridine structure is optimized for palladium-catalyzed couplings, as evidenced by its use in synthesizing biaryl motifs. In contrast:

- N-Benzyl-5-boron analogs (e.g., C₁₈H₂₂BN₂O₂) show reduced reactivity due to the electron-donating benzyl group and boron placement at position 5 .

- Trifluoromethyl-substituted analogs (C₁₂H₁₆BF₃N₂O₂) exhibit enhanced stability but require harsher reaction conditions due to the electron-withdrawing CF₃ group .

Physicochemical Properties

| Property | Target Compound | Compound 35 | Trifluoromethyl Analog |

|---|---|---|---|

| LogP | 1.8 (predicted) | 2.3 | 2.9 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 0.05 |

| Thermal Stability (°C) | 180 | 160 | 200 |

The target compound’s lower logP and higher solubility compared to bulkier analogs make it suitable for aqueous-phase reactions.

Méthodes De Préparation

Core Strategy

The synthesis primarily hinges on the formation of a boronic ester-functionalized pyridine derivative, followed by alkylation of the pyridine nitrogen to introduce the N-methyl-N-propyl group. The key steps include:

- Pyridine ring functionalization at the 2-position with an amino group.

- Introduction of the boronate ester at the 4-position via Miyaura borylation.

- N-alkylation to incorporate the N-methyl-N-propyl substituents.

Step-by-step Synthesis

Reaction Conditions Summary

Industrial Production and Optimization

Scale-Up Techniques

Industrial synthesis emphasizes continuous flow reactors, which provide better control over reaction parameters, improved safety, and scalability. Purification often involves chromatography or recrystallization, with stringent quality control to ensure high purity.

Environmental and Cost Considerations

Green chemistry principles are increasingly integrated, such as using less toxic solvents, recycling catalysts, and optimizing reaction conditions to minimize waste.

Characterization and Verification

Summary of Key Data

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a brominated pyridine precursor (e.g., 4-bromo-N-methylpyridin-2-amine) and bis(pinacolato)diboron. Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ is commonly used due to its stability and efficiency in facilitating aryl-boron bond formation .

- Base and solvent : Potassium acetate (KOAc) acts as a base to neutralize HBr by-products, while dioxane provides a polar aprotic environment optimal for coupling .

- Purification : Crystallization from a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) yields high-purity product (89% yield reported) .

Basic: How is this compound characterized to confirm structural integrity and purity?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylamine and boronate groups) and monitors coupling efficiency .

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks) and detects minor impurities .

- X-ray crystallography : Resolves 3D geometry, particularly boron coordination and steric effects of the pinacol group . SHELX software is widely used for refinement .

Advanced: How does steric and electronic modulation of the boronate group influence reactivity in cross-couplings?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety impacts reactivity via:

- Steric hindrance : Bulky pinacol groups slow transmetallation but improve stability against protodeboronation .

- Electron donation : Methyl groups enhance boron electrophilicity, accelerating oxidative addition with aryl halides. Computational studies (DFT) can quantify these effects by analyzing LUMO localization on boron .

- Optimization strategies : Adjusting ligand-to-palladium ratios or using electron-deficient aryl partners improves yields in challenging couplings .

Advanced: How can researchers identify and mitigate by-products during synthesis?

Common by-products include:

- Unreacted starting materials : Monitored via TLC or HPLC.

- Protodeboronation products : Arise from acidic or aqueous conditions; minimized by rigorous drying of reagents/solvents .

- Homocoupling : Reduced via degassing to eliminate oxygen, which inhibits Pd(0) reoxidation .

Mitigation : Use scavengers (e.g., activated carbon) during purification or employ column chromatography for complex mixtures .

Advanced: How can computational modeling guide the design of derivatives with tailored properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, absolute hardness) to assess stability and reactivity .

- Molecular docking : Screens potential biological activity by simulating interactions with targets like kinases or proteases .

- Solubility prediction : COSMO-RS models correlate logP values with solvent compatibility for reaction optimization .

Basic: What solvent systems are optimal for reactions involving this boronate?

- Polar aprotic solvents : Dioxane, THF, or DMF enhance solubility and stabilize intermediates during cross-couplings .

- Avoid protic solvents : Methanol/water induce hydrolysis of the boronate ester. Anhydrous conditions are critical .

Advanced: What strategies ensure long-term stability of this compound under laboratory conditions?

- Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation or moisture-induced degradation .

- Stability assays : Periodic NMR or LC-MS monitors decomposition (e.g., boronate → boronic acid conversion) .

Advanced: What role does this compound play in medicinal chemistry or biological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.